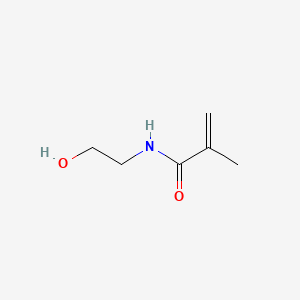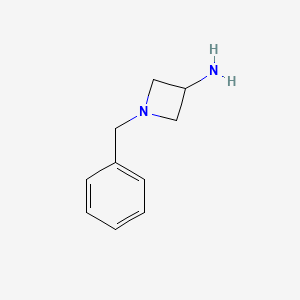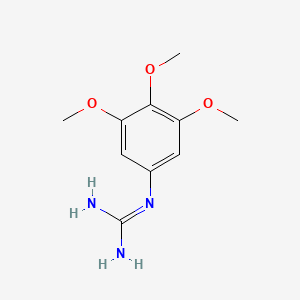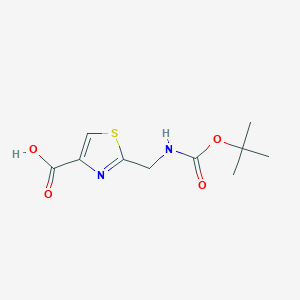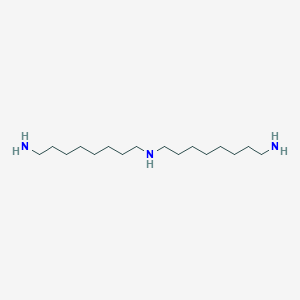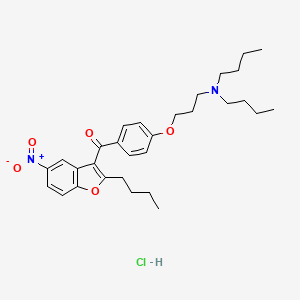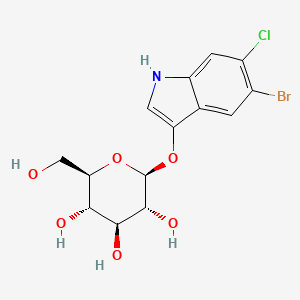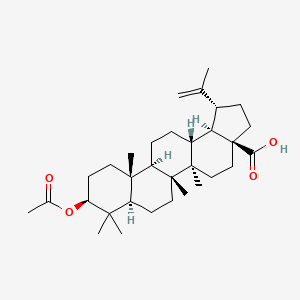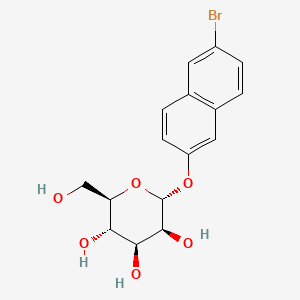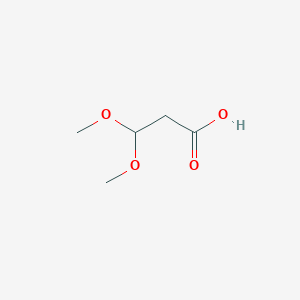
3,3-dimethoxypropanoic Acid
Descripción general
Descripción
3,3-Dimethoxypropanoic acid is a chemical compound that has been the subject of various synthetic studies. It is a molecule that contains both methoxy and carboxylic acid functional groups, which contribute to its reactivity and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the asymmetric synthesis of amino-3,3-dimethoxypropanoic acid was achieved with a high overall yield, indicating the feasibility of synthesizing 3,3-dimethoxypropanoic acid derivatives in an enantioselective manner . Additionally, the preparation of methyl 3,3-dimethoxypropionate via the oxidation of acrylic acid suggests a possible route for synthesizing the ester derivative of 3,3-dimethoxypropanoic acid .
Molecular Structure Analysis
While the specific molecular structure analysis of 3,3-dimethoxypropanoic acid is not detailed in the provided papers, the structure of related compounds, such as 3,5-dimethoxy-2,4-difluorobenzoic acid, has been characterized using techniques like IR, NMR, and HRMS . These methods could similarly be applied to 3,3-dimethoxypropanoic acid to determine its structure.
Chemical Reactions Analysis
The chemical reactivity of 3,3-dimethoxypropanoic acid can be inferred from related compounds. For example, the acid-catalyzed synthesis of 3-indolyl α,β-unsaturated carbonyl compounds using methyl 3,3-dimethoxypropionate indicates that the dimethoxypropionate group can participate in electrophilic addition reactions . Furthermore, the Pictet-Spengler ring closure of a related dimethoxyphenylalanine derivative suggests that 3,3-dimethoxypropanoic acid could undergo similar cyclization reactions under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3-dimethoxypropanoic acid can be extrapolated from the properties of similar compounds. The synthesis of 3-hydroxy-2,2-dimethylpropionic acid and the investigation of its reaction conditions provide insights into the potential behavior of 3,3-dimethoxypropanoic acid under oxidative conditions . The successful synthesis of 6,7-dimethoxy-3-isochromanone from 3,4-dimethoxyphenylacetic acid also provides clues about the stability and reactivity of the methoxy and carboxylic acid groups in a related molecular context .
Aplicaciones Científicas De Investigación
-
3-(3,4-Dimethoxyphenyl)propionic acid
- Application : This compound is used as an organic building block in various chemical reactions .
- Method of Application : The specific method of application would depend on the particular reaction being carried out. As a building block, it would be used as a reactant in a chemical synthesis .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, this compound could be used to synthesize a variety of other organic compounds .
-
- Application : 3HP is a promising molecule that can be used for the production of an important array of high added-value chemicals, such as 1,3-propanediol, acrylic acid, acrylamide, and bioplastics .
- Method of Application : Biological production of 3HP has been studied extensively, mainly from glycerol and glucose, which are both renewable resources .
- Results or Outcomes : The intense research efforts have resulted in the production of as much as 83.8 g/L 3HP from renewable carbon resources .
Propiedades
IUPAC Name |
3,3-dimethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMBNRMIBWOQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438798 | |
| Record name | 3,3-dimethoxypropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethoxypropanoic Acid | |
CAS RN |
6191-98-6 | |
| Record name | 3,3-dimethoxypropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

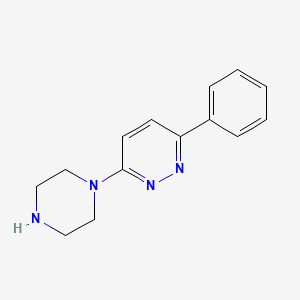
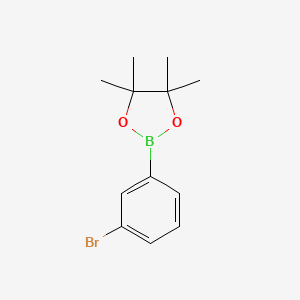
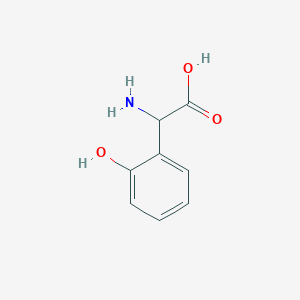
![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
